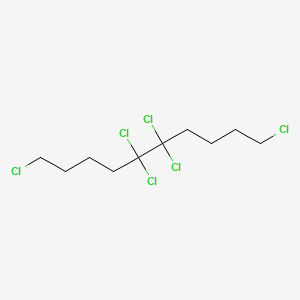

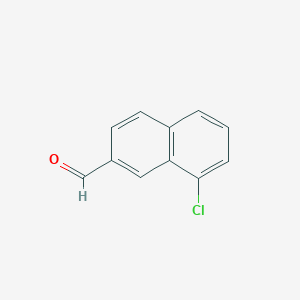

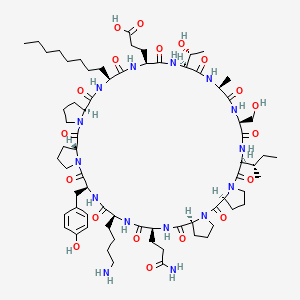

![molecular formula C8H10N4 B3332596 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- CAS No. 90953-01-8](/img/structure/B3332596.png)

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-

Descripción general

Descripción

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases, which are enzymes that play crucial roles in cellular signaling pathways.

Mecanismo De Acción

Target of Action

N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-, has been identified as a potent inhibitor of several key proteins. The primary targets include Protein Kinase B (PKB or Akt) , NF-κB Inducing Kinase (NIK) , and Janus Kinase 1 (JAK1) . These proteins play crucial roles in intracellular signaling pathways regulating growth, survival, and inflammation .

Mode of Action

This compound interacts with its targets in a competitive manner, inhibiting their activity. For instance, it acts as an ATP-competitive inhibitor for PKB, with nanomolar potency and up to 150-fold selectivity over the closely related kinase PKA . It also inhibits NIK, a key player in the NF-κB signaling pathway .

Biochemical Pathways

The compound affects several biochemical pathways. In the phosphatidylinositol-3 kinase (PI3K) signaling pathway , it inhibits PKB, preventing the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This results in the suppression of cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . In the NF-κB signaling pathway , it inhibits NIK, attenuating proinflammatory cytokine and chemokine gene expression .

Pharmacokinetics

The compound has been found to be orally bioavailable, although compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variations of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also shows effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of HCl .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include potassium t-butoxide, HCl, and various amines . The reactions are typically carried out under reflux conditions in solvents like t-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl nitriles in the presence of potassium t-butoxide yields 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .

Aplicaciones Científicas De Investigación

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is also a kinase inhibitor with similar applications in treating inflammatory diseases.

N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.

Uniqueness

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- is unique due to its specific structural features that allow it to selectively inhibit certain kinases with high potency. This selectivity makes it a valuable compound in the development of targeted therapies for various diseases.

Propiedades

IUPAC Name |

N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12(2)8-6-3-4-9-7(6)10-5-11-8/h3-5H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPMWXRKVCSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

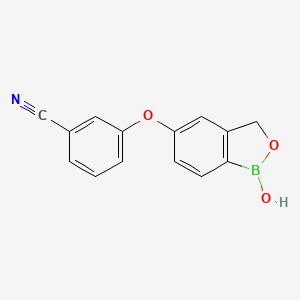

![5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3332563.png)

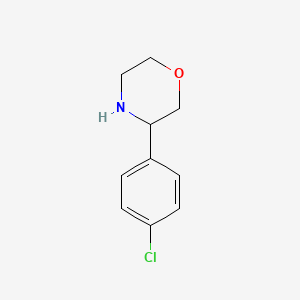

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B3332593.png)